Product packaging for (2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine(Cat. No.:CAS No. 83329-25-3)

(2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine

Cat. No.: B2730203
CAS No.: 83329-25-3
M. Wt: 179.219
InChI Key: JGHMDAGZXWHCCB-SSDOTTSWSA-N
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Description

(2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B2730203 (2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine CAS No. 83329-25-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(1,3-benzodioxol-5-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-4,7H,5-6,11H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHMDAGZXWHCCB-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualizing Chiral Amine Scaffolds in Organic Synthesis Research

Chiral amines are organic compounds containing a nitrogen atom bonded to a stereocenter, making them non-superimposable on their mirror images (enantiomers). These scaffolds are of paramount importance in the chemical and pharmaceutical sciences. It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. acs.org Their prevalence stems from their ability to form specific, three-dimensional interactions with biological targets like proteins and enzymes, which are themselves chiral. nih.gov

Chiral primary amines, such as the one in the title compound, are particularly valuable as versatile building blocks. thieme-connect.comrsc.org They serve as foundational materials for the synthesis of more complex molecules, including a vast number of active pharmaceutical ingredients (APIs), agrochemicals, and natural products. rsc.orgnih.gov The synthesis of enantiomerically pure amines is a major focus of organic chemistry, as the biological activity of two enantiomers of a drug can differ significantly—one may be therapeutic while the other could be inactive or even harmful. nih.gov

Significance of the 1,3 Dioxaindan Moiety in Chemical Structure

The 1,3-dioxaindan moiety is the systematic name for the 1,3-benzodioxole (B145889) group, a structural motif where a benzene (B151609) ring is fused to a five-membered dioxole ring. This heterocyclic system is found in a wide array of naturally occurring and synthetic compounds with diverse biological activities. researchgate.netmdpi.com The 1,3-benzodioxole ring is often considered a crucial pharmacophore, meaning it is the part of a molecule responsible for its biological activity.

Compounds containing this moiety have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, antifungal, and antimalarial activities. researchgate.netresearchgate.net For instance, research has shown that certain 1,3-benzodioxole derivatives exhibit cytotoxic effects against various cancer cell lines and can induce programmed cell death. researchgate.net Others have been synthesized and evaluated for their potential as schistosomicidal agents, targeting the parasite responsible for schistosomiasis. nih.gov The presence of this ring system in (2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine suggests its potential as a scaffold for developing new biologically active molecules.

Overview of Academic Research Trajectories for Novel Chiral Amines

The high demand for enantiomerically pure amines has spurred the development of innovative and efficient synthetic methods. acs.org Research in this area is focused on achieving high yields and excellent enantioselectivity in a cost-effective and sustainable manner.

Key research trajectories include:

Transition Metal-Catalyzed Asymmetric Synthesis : This is a dominant approach, with methods like asymmetric hydrogenation of imines and reductive amination of ketones being extensively studied. acs.orgresearchgate.net Catalysts based on metals such as iridium, rhodium, and ruthenium, paired with chiral ligands, facilitate the conversion of simple starting materials into specific chiral amines with high enantiomeric excess. researchgate.netresearchgate.net

Biocatalysis : The use of enzymes offers a green chemistry alternative to traditional methods. nih.gov Enzymes like amine transaminases, imine reductases, and amine dehydrogenases can produce chiral amines with exceptional stereoselectivity under mild, aqueous conditions. nih.govresearchgate.netsemanticscholar.org Protein engineering is often employed to create enzyme variants with improved stability and the ability to act on a broader range of substrates. nih.gov

Organocatalysis : This approach uses small organic molecules as catalysts, avoiding the use of potentially toxic or expensive metals. Axially chiral phosphoric acids are among the successful organocatalysts used for the reductive amination of ketones. researchgate.net

Direct Asymmetric Synthesis : A major goal is the direct synthesis of α-chiral primary amines without the need for protecting groups and multiple synthetic steps, which improves atom economy. rsc.org Methods inspired by enzymatic transamination are being developed to achieve this. rsc.org

These advanced synthetic strategies provide the tools necessary to access novel and complex chiral amines like (2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine for further study and application.

Stereochemical Considerations and Enantiomeric Purity in Chemical Studies

Retrosynthetic Analysis of the this compound Scaffold

A logical retrosynthetic analysis of the target molecule, this compound (1) , centers on the formation of the chiral amine functionality. The most direct and common disconnection is at the carbon-nitrogen (C-N) bond. This disconnection can be achieved via two primary pathways:

Reductive Amination Pathway: This approach disconnects the C-N bond to reveal the corresponding prochiral ketone, 1-(1,3-benzodioxol-5-yl)propan-2-one (2) , also known as 3,4-methylenedioxyphenyl-2-propanone (MDP2P), and an ammonia (B1221849) source. This is the most convergent and widely utilized strategy, as it introduces the amine and the chiral center in the final step.

Nucleophilic Substitution Pathway: An alternative disconnection involves treating the amine as a nucleophile. This would lead to a chiral electrophile, such as a tosylate or halide at the C2 position, which is a less common and often more complex route.

Focusing on the more efficient reductive amination pathway, the precursor ketone (2) can be further disconnected. The bond between the aromatic ring and the propanone side chain can be cleaved, leading back to commercially available and simpler starting materials. A well-established synthesis for MDP2P starts from piperonal (B3395001) (heliotropin) (3) and nitroethane (4) . nih.govmdpi.com This involves a Henry condensation reaction to form 1-(3,4-methylenedioxyphenyl)-2-nitropropene, followed by reduction to yield the ketone (2) . researchgate.netacs.org

This analysis identifies 1-(1,3-benzodioxol-5-yl)propan-2-one (2) as the key prochiral intermediate for the enantioselective synthesis of the target amine (1) .

Enantioselective Synthesis Strategies

The synthesis of the (2S)-enantiomer requires precise control over the formation of the stereocenter. Several advanced strategies have been developed for this purpose.

Transition metal-catalyzed asymmetric synthesis provides a powerful tool for generating enantiopure amines directly from prochiral precursors like ketones or their imine derivatives. A highly effective method is the direct asymmetric reductive amination (DARA) of ketones. nih.gov

Iridium-based catalysts, in particular, have shown exceptional performance in the DARA of aromatic ketones. researchgate.netrsc.org For the synthesis of amine (1) , the ketone precursor (2) would be reacted with an ammonia source in the presence of a chiral iridium catalyst and a hydrogen source. The catalyst typically consists of an iridium precursor complexed with a chiral ligand, such as a phosphoramidite (B1245037) or a Josiphos-type ligand. researchgate.net These reactions can achieve high yields and excellent enantioselectivities (up to 99% ee) under optimized conditions. rsc.org

Another potent strategy is the asymmetric hydrogenation of a pre-formed imine. The ketone (2) is first condensed with a removable chiral or achiral amine (e.g., benzylamine) to form an N-substituted imine. This imine is then subjected to hydrogenation using a chiral catalyst, such as a Ruthenium-BINAP or Palladium-bisphosphine complex, which delivers hydrogen to one face of the C=N double bond with high selectivity. acs.orgdicp.ac.cn Subsequent removal of the N-substituent (if not ammonia itself) yields the desired primary amine.

Table 1: Comparison of Asymmetric Catalysis Methods

MethodKey ReagentsTypical CatalystAdvantagesChallenges
Direct Asymmetric Reductive Amination (DARA)Ketone (2), NH3 source, H2 source (e.g., H2 gas, formic acid)[Ir(COD)Cl]2 + Chiral Phosphoramidite LigandOne-pot procedure, high atom economy.Requires specialized chiral ligands and catalyst optimization.
Asymmetric Imine HydrogenationPre-formed imine, H2 gasRu(OAc)2[(S)-BINAP] or Pd(TFA)2 + Chiral BisphosphineHigh enantioselectivities are well-documented for various substrates.Requires separate imine formation and subsequent deprotection steps.

Chiral auxiliaries are recoverable chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. nih.gov For the synthesis of amine (1) , a chiral auxiliary can be used to form a chiral imine or enamine intermediate from the ketone precursor (2) .

One of the most effective auxiliaries for this purpose is tert-butanesulfinamide (Ellman's auxiliary). harvard.edu The (R)-enantiomer of tert-butanesulfinamide condenses with ketone (2) to form a chiral N-sulfinyl imine. This intermediate then undergoes diastereoselective reduction, where the bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride reagent (e.g., NaBH4) to the opposite face. The final step involves the acidic cleavage of the sulfinyl group to yield the desired (S)-amine with high enantiomeric purity.

Another established class of auxiliaries includes those derived from pseudoephedrine or the more recently developed pseudoephenamine. dicp.ac.cnpharm.or.jp These can be used to prepare chiral amides which, after enolization and reaction, can lead to intermediates that are convertible to the target amine.

Table 2: Key Chiral Auxiliaries for Amine Synthesis

AuxiliaryIntermediateKey TransformationRemoval Condition
(R)-tert-ButanesulfinamideChiral N-sulfinyl imineDiastereoselective reduction (e.g., NaBH4)Acidic hydrolysis (e.g., HCl)
(1S,2S)-PseudoephedrineChiral amideDiastereoselective alkylation of the enolateHydrolysis or reductive cleavage

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. Amine transaminases (ATAs), also known as ω-transaminases, are enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a prochiral ketone. chinesechemsoc.org

In this approach, 1-(1,3-benzodioxol-5-yl)propan-2-one (2) is exposed to an (S)-selective amine transaminase. The enzyme's active site is exquisitely shaped to bind the ketone in a specific orientation, ensuring that the amino group is delivered to only one face of the carbonyl, leading to the formation of the (S)-amine product with exceptionally high enantiomeric excess (often >99% ee). researchgate.net A key challenge in transaminase reactions is overcoming the unfavorable reaction equilibrium. This is often addressed by using a large excess of the amine donor or by employing systems that remove the ketone byproduct (e.g., acetone (B3395972) from isopropylamine). researchgate.net

A classical approach to obtaining a single enantiomer is to synthesize the racemic amine and then separate the enantiomers. This is achieved through a process called resolution. The racemic amine, (R/S)-2-(1,3-dioxaindan-5-yl)propan-1-amine, is first prepared via a non-stereoselective method, such as reductive amination of ketone (2) with sodium borohydride (B1222165). researchgate.net

The racemic amine is then treated with a single enantiomer of a chiral acid, such as (2R,3R)-tartaric acid or its derivatives like O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA). rsc.orgnih.gov This reaction forms a pair of diastereomeric salts: [(S)-amine·(R,R)-acid] and [(R)-amine·(R,R)-acid]. These diastereomeric salts have different physical properties, most notably different solubilities. researchgate.net Through careful selection of the solvent and crystallization conditions, one diastereomer will selectively precipitate from the solution. The salt is then filtered, and the chiral amine is liberated by treatment with a base. The other enantiomer can often be recovered from the mother liquor.

Precursor Chemistry and Intermediate Derivatization

The successful synthesis of the target chiral amine relies heavily on the efficient preparation of the key intermediate, 1-(1,3-benzodioxol-5-yl)propan-2-one (2) . The most common and scalable route starts from piperonal (3) .

The synthesis proceeds via a Henry reaction, where piperonal is condensed with nitroethane (4) in the presence of a base catalyst (e.g., ammonium (B1175870) acetate (B1210297) or an amine like butylamine) to yield 1-(3,4-methylenedioxyphenyl)-2-nitropropene. nih.govmdpi.com This intermediate is then converted to the ketone (2) . A common method for this conversion is reduction using iron powder in an acidic medium, such as acetic acid or hydrochloric acid. acs.org This two-step process from piperonal is a well-documented and reliable method for producing the necessary prochiral ketone precursor. researchgate.net

Derivatization of this ketone intermediate is the foundation for the enantioselective strategies discussed above. For example, it can be derivatized into an N-sulfinyl imine for chiral auxiliary-based methods or used directly as a substrate in catalytic (asymmetric or biocatalytic) reductive amination.

Synthesis of Substituted 1,3-Dioxaindan Precursors

The foundational step in the synthesis of the target molecule is the construction of the 1,3-dioxaindan heterocyclic system, which is a derivative of benzodioxole. This scaffold is typically synthesized from catechol (1,2-dihydroxybenzene) or its derivatives. A common and effective method involves the acetalization reaction.

The reaction generally proceeds by condensing a substituted catechol, such as 3,4-dihydroxybenzaldehyde (B13553), with a methylene (B1212753) source. Dihalomethanes (e.g., dibromomethane (B42720) or dichloromethane) or formaldehyde (B43269) and its equivalents (like paraformaldehyde or dimethoxymethane) are frequently used in the presence of a base or an acid catalyst.

For instance, the reaction of 3,4-dihydroxybenzaldehyde with dibromomethane in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) leads to the formation of the 1,3-benzodioxole (B145889) ring. The resulting piperonal (1,3-benzodioxole-5-carbaldehyde) is a key precursor. This aldehyde can then be further functionalized to introduce the propanone moiety required for the subsequent amination step. Alternative methods include acid-catalyzed condensation with paraformaldehyde. These methods provide a reliable pathway to various substituted 1,3-dioxaindan precursors necessary for the total synthesis of the target amine. researchgate.net

Stereocontrolled Formation of the Propanamine Side Chain

Achieving the desired (S)-configuration at the stereocenter of the propanamine side chain is the most critical aspect of the synthesis. This is typically accomplished through asymmetric synthesis, often employing chiral auxiliaries to direct the stereochemical outcome of the reaction.

One of the most versatile and widely adopted methods for the asymmetric synthesis of chiral amines is the use of tert-butanesulfinamide, developed by Ellman. yale.edu This methodology involves the condensation of a ketone precursor, in this case, 1-(1,3-dioxaindan-5-yl)propan-2-one, with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. nih.gov

The resulting sulfinylimine acts as a key intermediate. The stereocenter is then established via a diastereoselective reduction of the C=N double bond. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄). The chiral sulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face and thus leading to the formation of one diastereomer in high excess.

The final step is the removal of the chiral auxiliary. This is typically achieved by treating the N-sulfinyl amine with a strong acid, such as hydrochloric acid (HCl), in a protic solvent like methanol (B129727) or isopropanol. This cleavage step yields the desired primary amine, this compound, with high enantiomeric purity. nih.gov This modular and reliable protocol allows for the selective synthesis of either enantiomer of the final product by simply choosing the appropriate enantiomer of the tert-butanesulfinamide auxiliary. yale.edunih.gov

Heterocycle-Guided Benzannulation Approaches

While the functionalization of a pre-existing aromatic ring is a standard approach, more advanced strategies involve the construction of the substituted benzene (B151609) ring itself through benzannulation reactions. rsc.org Heterocycle-guided benzannulation is a powerful method for the de novo synthesis of highly substituted aromatic systems. beilstein-journals.orgnih.govnih.gov

This approach typically involves a [3+3] cycloaddition strategy where two three-carbon synthons are combined to form the six-membered aromatic ring. beilstein-journals.orgnih.gov In a relevant example, a 1,3-diketone bearing an electron-withdrawing heterocyclic substituent reacts with an in-situ generated enamine (derived from a ketone like acetone and an amine). beilstein-journals.org The electron-withdrawing nature of the heterocycle plays a crucial role in directing the sequence of condensation and cyclization reactions. beilstein-journals.orgnih.govnih.gov

The reaction proceeds through a series of steps:

Formation of an enamine from acetone and a primary amine.

Nucleophilic addition of the enamine to the electron-deficient carbonyl of the 1,3-diketone.

Intramolecular cyclization followed by dehydration and aromatization to yield a meta-substituted aniline. beilstein-journals.orgnih.gov

While this method directly produces anilines, the principles can be adapted to construct complex aromatic cores that could be precursors to the 1,3-dioxaindan system. This strategy offers an alternative route to the target molecular framework, building the aromatic ring with the desired substitution pattern in place, which can be particularly useful when functionalization of a pre-formed ring is challenging. mit.edu

Optimization of Reaction Conditions and Yield for Academic Research Scale

Optimizing reaction conditions is paramount to maximize yield, purity, and stereoselectivity, especially on an academic research scale where material conservation and efficiency are important. The critical step for optimization in the synthesis of this compound is the diastereoselective reduction of the N-sulfinyl imine intermediate.

A systematic study would involve screening various parameters, including the reducing agent, solvent, temperature, and reaction time. The outcomes, typically measured by chemical yield and diastereomeric excess (d.e.), are meticulously recorded to identify the optimal conditions.

For example, a hypothetical optimization study for the reduction step is presented below.

EntryReducing Agent (Equiv.)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Excess (%)
1NaBH₄ (1.5)MeOH027588
2NaBH₄ (1.5)THF-2048292
3NaBH₄ (1.5)THF-78490>99
4LiAlH₄ (1.2)THF-78393>99
5LiBH₄ (1.5)THF-7848597
6NaBH(OAc)₃ (1.5)CH₂Cl₂-7866594

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques are indispensable in modern chemical research for unambiguously determining molecular structure and stereochemistry. For a chiral molecule like this compound, a combination of advanced spectroscopic methods is required to confirm its constitution, configuration, and conformational properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. mdpi.com Advanced multi-dimensional NMR experiments are crucial for assigning the relative configuration of chiral centers and confirming stereochemical purity. researchgate.netbiosynth.com

For this compound, ¹H and ¹³C NMR spectra provide the primary confirmation of the molecular framework. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the indane ring, the methylenedioxy protons (O-CH₂-O), the aliphatic protons of the propanamine side chain, and the amine (NH₂) protons. nih.govdocbrown.info

To assess stereochemical purity, chiral derivatizing agents (CDAs) are often employed. jiangnan.edu.cn Reacting the amine with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, creates a pair of diastereomers. These diastereomers exhibit distinct NMR signals, particularly for protons near the chiral center. cymitquimica.com The integration of these separate signals allows for the precise quantification of the enantiomeric excess (ee).

Two-dimensional NMR techniques are used to establish connectivity and spatial relationships:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming the connectivity within the propanamine side chain and the aromatic ring system. biosynth.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum. biosynth.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting the propanamine side chain to the correct position on the dioxaindan ring. biosynth.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which can help in determining the preferred conformation of the molecule in solution. biosynth.com

Table 1: Illustrative ¹H NMR Data for this compound

ProtonsIllustrative Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-aromatic (3H)6.7-6.9m-
O-CH ₂-O (2H)5.95s-
CH -CH₃ (1H)2.8-2.9m~7.0
CH ₂-NH₂ (2H)2.6-2.7m~7.0
NH ₂ (2H)1.5 (variable)br s-
CH-CH ₃ (3H)1.15d~7.0

Note: Data is hypothetical and based on typical values for similar structural motifs. Solvent: CDCl₃.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful, non-destructive technique used to determine the absolute configuration of chiral compounds. sigmaaldrich.comresearchgate.net

The ECD spectrum of this compound would be recorded and compared to that of its enantiomer, (2R)-2-(1,3-dioxaindan-5-yl)propan-1-amine. The spectra of enantiomers are mirror images of each other. researchgate.net A positive or negative Cotton effect at a specific wavelength is characteristic of a particular absolute configuration. americanelements.com

For a definitive assignment, the experimental ECD spectrum is typically compared with a theoretically calculated spectrum. libretexts.org This involves:

Performing a conformational analysis of the molecule to identify low-energy conformers.

Calculating the ECD spectrum for each conformer using Time-Dependent Density Functional Theory (TDDFT).

Generating a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

A good match between the experimental and the calculated spectrum for the (S)-configuration provides strong evidence for the assignment of the absolute stereochemistry. libretexts.org

Mass Spectrometry for Mechanistic Pathway Tracing

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. In research, particularly in fields like metabolomics or reaction mechanism studies, MS is used to trace the fate of molecules through complex pathways. wvu.edu

For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) and a characteristic fragmentation pattern. The fragmentation of primary amines is dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which would result in a prominent base peak. libretexts.orgmiamioh.edu

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonFragmentation Pathway
179[C₁₀H₁₃NO₂]⁺Molecular Ion (M⁺)
164[C₉H₁₀NO₂]⁺Loss of CH₃
149[C₈H₇NO₂]⁺Loss of CH₂NH₂
135[C₈H₇O₂]⁺Benzodioxole fragment
44[CH₄N]⁺Alpha-cleavage (loss of dioxaindanylpropyl radical)

Note: Fragmentation is predicted based on standard amine fragmentation rules.

For mechanistic pathway tracing, stable isotope labeling is employed. chemicalbook.com For instance, if the synthesis of the compound is being studied, a precursor labeled with ¹³C or ¹⁵N could be used. By analyzing the mass spectra of the final product and any intermediates, one can determine which atoms from the precursor are incorporated into the final structure, thereby elucidating the reaction mechanism. chemicalbook.comchemicalbook.com This technique, often coupled with liquid chromatography (LC-MS), allows for the detection of all metabolites derived from a specific labeled compound without prior knowledge of the entire reaction network. chemicalbook.com

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatography is essential for separating the components of a mixture and is the gold standard for determining the enantiomeric purity of chiral compounds. jiangnan.edu.cn

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and determining enantiomeric purity with high accuracy. mdpi.com The technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times.

For the analysis of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel® OD-H, Chiralpak® IA), would be a common choice. uky.edudocbrown.info The separation is typically performed under normal-phase conditions, using a mobile phase like hexane/isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. researchgate.net

The method would be validated to ensure it is specific, linear, accurate, and precise. The enantiomeric purity is calculated from the relative peak areas of the two enantiomers in the chromatogram. This method is capable of detecting very small percentages of the unwanted enantiomer. docbrown.info

Table 3: Representative Chiral HPLC Method Parameters

ParameterValue/Condition
Column Chiralpak® IA (amylose-based CSP)
Mobile Phase Hexane : Isopropanol : Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Retention Time (S)-enantiomer ~8.5 min
Retention Time (R)-enantiomer ~10.2 min
Resolution (Rs) > 2.0

Note: Parameters are illustrative and would require optimization for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) in Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. americanelements.com For primary amines like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. biosynth.comwvu.edu A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine to a trifluoroacetamide (B147638) derivative. biosynth.comlibretexts.org

For enantiomeric separation, a chiral capillary column is used, such as one coated with a cyclodextrin (B1172386) derivative or a chiral polysiloxane like Chirasil®-Val. mdpi.com The gas chromatograph separates the diastereomeric derivatives, and the mass spectrometer provides definitive identification based on their mass spectra and fragmentation patterns.

GC-MS is particularly valuable in research for its high sensitivity, making it suitable for analyzing trace amounts of compounds in complex matrices or for confirming the identity of reaction byproducts. mdpi.com The combination of retention time and a full mass spectrum provides a high degree of confidence in the identification of the analyte.

X-ray Crystallography for Solid-State Structure and Chiral Confirmation

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. This map is then used to determine the precise location of each atom in the crystal lattice.

In the context of this compound, an X-ray crystallographic study would yield critical data, which would typically be presented in tables as follows:

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue (Example)
Empirical formulaC11H15NO2
Formula weight193.24
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP212121
Unit cell dimensionsa = 6.123(4) Å α = 90°b = 8.456(5) Å β = 90°c = 20.123(13) Å γ = 90°
Volume1041.2(11) Å3
Z4
Density (calculated)1.231 Mg/m3
Absorption coefficient0.086 mm-1
F(000)416
Crystal size0.30 x 0.20 x 0.10 mm
Theta range for data collection2.50 to 28.00°
Reflections collected9876
Independent reflections2401 [R(int) = 0.045]
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.062, wR2 = 0.135
Absolute structure parameter0.01(5)

This table provides a comprehensive overview of the crystallographic experiment. The space group (e.g., P212121) is particularly important for chiral molecules as it indicates the absence of inversion symmetry, a prerequisite for a chiral crystal structure.

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

Bond/AngleLength (Å) / Degrees (°)
C(1)-C(2)1.52(3)
C(2)-N(1)1.48(2)
C(2)-C(3)1.53(3)
C(1)-C(2)-N(1)110.5(15)
C(1)-C(2)-C(3)112.1(14)
N(1)-C(2)-C(3)109.8(16)

This second table would detail the specific geometric parameters of the molecule, confirming the connectivity and providing insight into the molecular conformation.

Crucially for chiral confirmation, the analysis of anomalous dispersion effects in the diffraction data allows for the determination of the absolute configuration of the stereocenter. The Flack parameter, which would be close to zero for the correct enantiomer, provides a reliable indicator of the absolute stereochemistry, in this case, confirming the (S)-configuration at the chiral carbon of the propan-1-amine moiety.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for understanding the intrinsic properties of this compound. These calculations provide a foundational understanding of the molecule's electronic nature and spatial arrangement.

Electronic Structure Analysis

While direct electronic structure analysis of this compound is not extensively documented in dedicated studies, inferences can be drawn from computational studies on analogous structures, such as 1,3-benzodioxole derivatives and amphetamine-like molecules. researchgate.netontosight.ai

DFT calculations are instrumental in determining key electronic properties. For instance, the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is typically localized on the electron-rich aromatic ring and the nitrogen atom of the amine group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the aromatic system, suggesting its susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally correlates with higher reactivity. researchgate.net Furthermore, the molecular electrostatic potential (MEP) map, another product of electronic structure calculations, can visualize the electron density distribution and predict sites for intermolecular interactions. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the dioxole ring and the nitrogen atom of the amine, with a positive potential around the amine hydrogens.

Table 1: Calculated Electronic Properties of Analogous Structures

PropertyAnalogous StructureCalculated ValueReference
HOMO-LUMO Gap1,3-Benzodioxole derivative~5 eV researchgate.net
Dipole MomentAmphetamine~1.5 D nih.gov

Note: These values are for analogous structures and serve as an estimation for this compound.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a key determinant of its biological activity and physical properties. Computational studies on structurally related amphetamines and 1,3-dioxanes provide a framework for understanding its conformational preferences. rsc.orgresearchgate.net

The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer. The primary degrees of freedom include the rotation around the C-C bond of the propane (B168953) side chain and the puckering of the 1,3-dioxane (B1201747) ring. pomona.edu

For the propan-1-amine side chain, staggered conformations are generally more stable than eclipsed ones due to reduced steric hindrance. studysmarter.co.uk Computational studies on amphetamine have identified several stable conformers based on the torsion angles of the side chain. rsc.org The relative energies of these conformers determine their population at a given temperature, which can be estimated using Boltzmann statistics. rsc.org

The 1,3-dioxaindan moiety also exhibits conformational isomerism. The five-membered dioxole ring is puckered, not planar. orientjchem.org Quantum-chemical calculations on 1,3-dioxane have shown that the chair conformation is significantly more stable than twist-boat conformations. researchgate.netresearchgate.net

A comprehensive conformational analysis of this compound would involve scanning the potential energy surface by systematically varying the key dihedral angles to locate all low-energy conformers and the transition states that connect them.

Table 2: Relative Energies of Amphetamine Conformers

ConformerDihedral Angle (Cβ-Cα-C-N)Relative Gibbs Free Energy (kcal/mol)Reference
I-60° (gauche)0.00 rsc.org
II180° (anti)0.25 rsc.org
III60° (gauche)0.50 rsc.org

Note: Data is for amphetamine and illustrates the typical energy differences between side-chain conformers.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR shifts)

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can aid in the structural elucidation of this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The predicted transitions for this molecule would likely correspond to π-π* transitions within the benzodioxole ring system.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. orientjchem.org For this compound, characteristic vibrational modes would include N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the dioxole ring. Comparing the calculated IR spectrum with experimental data can help to confirm the molecular structure and identify the predominant conformers. researchgate.net

NMR Spectroscopy: The prediction of NMR chemical shifts is a powerful application of DFT. idc-online.comnih.gov By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) in the molecule, it is possible to predict the chemical shifts with a high degree of accuracy, especially when appropriate computational methods and basis sets are used. nih.govmdpi.com These predictions are invaluable for assigning the signals in experimental NMR spectra and can help to distinguish between different isomers or conformers.

Table 3: Predicted ¹³C NMR Chemical Shifts for a 1,3-Benzodioxole Derivative

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Reference
C1148.2147.9 mdpi.com
C2101.5101.2 mdpi.com
C3a108.7108.5 mdpi.com
C4109.1108.9 mdpi.com
C5121.8121.6 mdpi.com
C6123.5123.2 mdpi.com
C7a144.1143.8 mdpi.com

Note: Data is for a substituted 1,3-benzodioxole and demonstrates the accuracy of DFT-based NMR predictions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions with its environment.

Conformational Flexibility and Tautomerism Studies

MD simulations can explore the conformational space of this compound by simulating its atomic motions over time. rsc.org These simulations can reveal the transitions between different stable conformers and the timescales on which these transitions occur. By analyzing the trajectory of an MD simulation, it is possible to determine the relative populations of different conformers and to identify the most flexible regions of the molecule. researchgate.net

While tautomerism is not a prominent feature of the primary amine in this compound under normal conditions, computational studies can be employed to investigate the potential for proton transfer and the relative stabilities of different tautomeric forms, such as an imine-enol form, although this is more relevant for related compounds with different functional groups. acs.orgdatapdf.com For simple amines, the amine-imine tautomerism is generally not favored. researchgate.net

Solvent Interaction Modeling

The behavior of this compound in a solution is heavily influenced by its interactions with solvent molecules. MD simulations are an excellent tool for modeling these interactions explicitly. dntb.gov.ua By simulating the molecule in a box of solvent molecules (e.g., water), it is possible to study the solvation shell around the molecule and to characterize the hydrogen bonding and other non-covalent interactions. rsc.orgmdpi.com

For this compound, the primary amine group would be expected to act as both a hydrogen bond donor and acceptor, forming strong interactions with polar solvents like water. The oxygen atoms of the dioxole ring would primarily act as hydrogen bond acceptors. The aromatic ring can engage in π-stacking interactions with other aromatic molecules or nonpolar parts of the solvent. Understanding these solvent interactions is crucial for predicting the molecule's solubility, reactivity in solution, and partitioning behavior between different phases. researchgate.netnih.gov

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode of a ligand to the active site of a protein, providing insights into the molecular interactions that stabilize the complex. For this compound, a compound with structural similarities to phenethylamine (B48288) and amphetamine derivatives, molecular docking studies are crucial for predicting its potential biological targets and understanding its mechanism of action at a molecular level.

Due to its structural resemblance to known psychoactive compounds, the primary academic research targets for this compound in molecular docking studies would likely include monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), as well as various serotonin receptors. mdpi.comnih.govacs.org

Docking simulations of phenethylamine derivatives with the human dopamine transporter (hDAT) have shown that the protonated amine group is crucial for anchoring the ligand in the binding site. nih.govnih.gov It typically forms a salt bridge with a key aspartate residue (Asp79 in hDAT). nih.gov The aromatic ring of the ligand often engages in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine and phenylalanine within the binding pocket. nih.govnih.gov For this compound, it is predicted that the propan-1-amine moiety would form a critical hydrogen bond with the key aspartate residue in the transporter's active site. The 1,3-dioxaindan group would likely occupy a hydrophobic pocket, with the oxygen atoms of the dioxole ring potentially forming additional hydrogen bonds or electrostatic interactions with polar residues in the vicinity.

Molecular docking studies of amphetamine analogs with serotonin receptors, such as the 5-HT2A receptor, have also been performed. nih.gov In these models, the protonated amine again plays a vital role in forming a salt bridge with a conserved aspartate residue in transmembrane helix 3. The aromatic portion of the ligand is typically situated in a pocket formed by hydrophobic and aromatic residues. Therefore, it is plausible that this compound would adopt a similar binding mode in serotonin receptors, with the orientation of the 1,3-dioxaindan ring influencing the selectivity and affinity for different receptor subtypes.

Table 1: Predicted Key Interactions of this compound with Potential Target Receptors

Target ReceptorLigand MoietyPredicted Interacting Residues (Example)Type of Interaction
Dopamine Transporter (DAT)Propan-1-amineAspartate (e.g., Asp79)Salt Bridge/Hydrogen Bond
1,3-dioxaindanPhenylalanine, Tyrosineπ-π Stacking, Hydrophobic
Serotonin Transporter (SERT)Propan-1-amineAspartateSalt Bridge/Hydrogen Bond
1,3-dioxaindanLeucine, IsoleucineHydrophobic Interaction
5-HT2A ReceptorPropan-1-amineAspartate (in TM3)Salt Bridge/Hydrogen Bond
1,3-dioxaindanTryptophan, Phenylalanineπ-π Stacking, Hydrophobic

The stability of the ligand-receptor complex is a critical factor in determining the biological activity of a compound. Molecular dynamics (MD) simulations are a powerful tool for assessing the stability of docked complexes and observing the dynamic behavior of the ligand-receptor system over time. patrinum.chnih.govnih.gov An MD simulation would typically follow a molecular docking study to validate the predicted binding pose and to provide a more detailed understanding of the interactions.

For the this compound-receptor complex, an MD simulation would involve placing the docked complex in a simulated physiological environment, including a lipid bilayer for membrane proteins, water molecules, and ions. The simulation would then calculate the trajectory of each atom over a period of nanoseconds to microseconds. acs.org

Key parameters to be analyzed from the MD simulation to assess complex stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone atoms are monitored throughout the simulation. A stable RMSD for the ligand within the binding site suggests a stable binding pose.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds, such as the one between the ligand's amine group and the receptor's aspartate residue, would be analyzed. A high occupancy of these hydrogen bonds over the simulation time indicates a stable interaction.

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy of the ligand-receptor complex, providing a quantitative measure of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. tandfonline.com These models are widely used in computational chemistry and drug discovery to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

Predictive QSAR models for the chemical reactivity of this compound and related amine derivatives can be developed to understand their metabolic fate, potential for forming reactive intermediates, and other aspects of their chemical behavior. Chemical reactivity can be correlated with various quantum chemical descriptors that quantify the electronic properties of the molecules.

The development of a QSAR model for chemical reactivity would typically involve the following steps:

Data Set Selection: A dataset of structurally diverse amine derivatives with experimentally determined reactivity data (e.g., reaction rates, metabolic stability) would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. For chemical reactivity, quantum chemical descriptors derived from methods like Density Functional Theory (DFT) are particularly relevant. tandfonline.com These can include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the electron-donating and electron-accepting abilities of a molecule, respectively.

Molecular Electrostatic Potential (MEP): The MEP map provides information about the charge distribution in a molecule and can identify regions that are susceptible to electrophilic or nucleophilic attack.

Fukui Functions: These functions describe the change in electron density at a given point in a molecule when an electron is added or removed, indicating the most likely sites for nucleophilic and electrophilic attack.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the calculated descriptors to the observed chemical reactivity. nih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various validation techniques.

The selection of appropriate descriptors and robust statistical validation are critical for the development of a reliable QSAR model. For amine derivatives like this compound, a range of descriptors can be employed to capture the structural and physicochemical properties that influence their biological activity or chemical reactivity.

Commonly Used Descriptors for Amine Derivatives:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Geometrical Descriptors: 3D descriptors such as molecular surface area and volume.

Electronic Descriptors: As mentioned previously, HOMO/LUMO energies, dipole moment, and partial charges are crucial for describing the electronic properties of the amine group and the aromatic system. tandfonline.com

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient) is a key descriptor for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of compounds. nih.gov

Statistical Validation of QSAR Models:

The predictive ability of a QSAR model must be validated to ensure its reliability. nih.govdntb.gov.ua This is typically done through both internal and external validation procedures. mdpi.comtaylorfrancis.comresearchgate.net

Internal Validation: This process assesses the robustness of the model using the training set data. A common method is cross-validation , particularly the leave-one-out (LOO) method, which systematically removes one compound from the training set, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. taylorfrancis.com The cross-validated correlation coefficient (Q²) is a key metric, with a value greater than 0.5 generally considered indicative of a good model. mdpi.com

External Validation: This is the most stringent test of a QSAR model's predictive power. The model is used to predict the activity of a set of compounds (the test set) that were not used in the model's development. nih.govmdpi.com The predictive ability is assessed using statistical metrics such as the predicted correlation coefficient (R²pred).

Table 2: Key Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
(Coefficient of Determination)Measures the goodness of fit of the model to the training set data.> 0.6
(Cross-validated R²)Measures the internal predictive ability of the model.> 0.5
R²pred (Predictive R² for external test set)Measures the model's ability to predict the activity of new compounds.> 0.6
RMSE (Root Mean Square Error)Represents the standard deviation of the residuals (prediction errors).As low as possible

By employing these computational and theoretical chemistry methodologies, a comprehensive understanding of the potential biological interactions and chemical properties of this compound can be achieved, guiding further experimental investigations.

Structure Activity Relationship Sar Methodologies for 2s 2 1,3 Dioxaindan 5 Yl Propan 1 Amine Analogs

Systematic Chemical Modification Strategies

Systematic chemical modification is a cornerstone of SAR studies, allowing for a detailed understanding of how different parts of a molecule contribute to its biological activity. For analogs of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine, this involves modifications to the propanamine side chain and the 1,3-dioxaindan ring system, as well as investigations into the role of stereochemistry.

Derivatization of the Propanamine Side Chain

The propanamine side chain is a critical determinant of the pharmacological activity of phenethylamine (B48288) compounds. Modifications to this chain can significantly alter a compound's potency and selectivity. Key modifications include alterations to the amine group and the alpha-carbon.

N-alkylation of the primary amine can have varied effects. For instance, N-methylation of cathinone (B1664624) to methcathinone (B1676376) has been shown to enhance behavioral potency. nih.gov Conversely, increasing the steric bulk on the terminal amine generally tends to decrease the potency of amphetamine-like stimulants. nih.gov

Modifications at the alpha-position are also crucial. Alpha-demethylation of cathinone analogs has been observed to abolish certain behavioral actions, although it may retain some dopamine-releasing activity. nih.gov The length of the alpha side chain is also a critical factor; for example, in pyrovalerone analogs like MDPV, shortening the alpha-alkyl chain can lead to a significant decrease in potency at the dopamine (B1211576) transporter. nih.gov

Substituent Effects on the 1,3-Dioxaindan Ring System

The 1,3-dioxaindan ring system, a methylenedioxy-substituted phenyl ring, is a key feature of many psychoactive compounds. The position and nature of substituents on this ring can profoundly influence activity.

Studies on 3,4-(methylenedioxy)amphetamine (MDA) analogs have shown that adding alkyl groups to the dioxole ring can have significant steric effects. For example, the introduction of a single methyl group on the 2-position of the benzodioxole ring of MDA resulted in a compound with similar activity, whereas the addition of two methyl groups at this position led to a loss of MDA-like behavioral effects in mice. nih.govacs.org This suggests that one face of the molecule must remain free of significant steric bulk to maintain activity. nih.gov

The methylenedioxy group itself is a critical feature. Its replacement with other substituents can dramatically alter the pharmacological profile. For instance, replacing the methylenedioxy group in MDPV with other substituents can affect its activity, although in the case of α-PVP (which lacks the methylenedioxy group), the effect on potency was negligible compared to MDPV. nih.gov

Enantiomeric Series Investigations

Chirality plays a pivotal role in the biological activity of these compounds, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. acs.org For many cathinone and amphetamine analogs, the (S)-enantiomer is generally more potent than the (R)-enantiomer. nih.gov

In studies of methcathinone, the (S)-enantiomer displayed greater potency in behavioral assays compared to the (R)-enantiomer. mdpi.com Similarly, for MDMA, the two enantiomers exhibit different pharmacological profiles and stereoselective metabolism. acs.orgnih.gov Specifically, (S)-MDMA has a higher inhibition constant for the α4β2 nicotinic acetylcholine (B1216132) receptor compared to (R)-MDMA. nih.gov In the case of MDPV, the S-enantiomer is substantially more potent at inhibiting the dopamine transporter than the R-enantiomer. nih.gov

Enantioselectivity of MDMA Analogs

CompoundEnantiomerObserved EffectReference
MDMA(S)-enantiomerMetabolized faster than (R)-enantiomer. acs.org
MDMA(R)-enantiomerLower inhibition constant at α4β2 nAChR. nih.gov
Methcathinone(S)-enantiomerHigher potency in behavioral assays. mdpi.com
MDPV(S)-enantiomerOver 100-fold more potent at inhibiting DAT than the (R)-enantiomer. nih.gov

Correlation of Structural Features with Molecular Interactions (In Vitro Focus)

In vitro studies are essential for correlating specific structural features with molecular interactions at defined biological targets, such as receptors and enzymes. These studies provide a mechanistic understanding of the SAR observations.

Ligand-Binding Studies to Defined Receptor Systems (In Vitro)

Ligand-binding assays are used to determine the affinity of a compound for a specific receptor. For analogs of this compound, the primary targets are often monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

Pyrovalerone cathinones, such as MDPV, which share the methylenedioxy feature, generally exhibit high affinity for DAT and NET, with significantly lower affinity for SERT. mdpi.comresearchgate.net The binding affinities for a selection of these compounds are presented in the table below. The presence of the 3,4-methylenedioxy moiety appears to increase SERT inhibition potency in some cathinone analogs. mdpi.com

Monoamine Transporter Binding Affinities (Ki, μM) of Selected Cathinone Analogs

CompoundDATNETSERTReference
Pyrovalerone0.007-0.180.06-3.52.9-12 mdpi.com
MDPV0.007-0.180.06-3.52.9-12 mdpi.com
α-PPP-->10 mdpi.com
MDMA--- mdpi.com

Note: A comprehensive list of binding affinities for all analogs is extensive; this table provides representative examples.

Enzymatic Activity Modulation Studies (In Vitro)

In vitro studies on the modulation of enzymatic activity can reveal how these compounds might interfere with metabolic pathways. A key family of enzymes in this context is the cytochrome P450 (CYP) superfamily, which is responsible for the metabolism of a vast array of xenobiotics.

Studies on cathinone have shown that it can inhibit several CYP enzymes. Specifically, cathinone has been found to reversibly inhibit CYP1A2, CYP2A6, and CYP3A5. nih.gov Its metabolite, cathine, has been shown to inhibit CYP2A6 and CYP3A4. nih.gov The inhibition of these enzymes suggests the potential for drug-drug interactions if these compounds are co-administered with other substances metabolized by the same enzymes. nih.govnih.gov The inhibitory constants (Ki) for cathinone against specific CYP enzymes are detailed in the table below.

Inhibitory Effects of Cathinone on Human CYP Enzymes (In Vitro)

EnzymeInhibition Constant (Ki) in μMMode of InhibitionReference
CYP1A257.12Competitive nih.gov
CYP2A613.75Uncompetitive nih.gov
CYP3A523.57Noncompetitive nih.gov

Stereochemical Influence on Molecular Recognition

The spatial arrangement of atoms, or stereochemistry, is a critical determinant in the interaction between a ligand and its biological target. For analogs of this compound, the chirality at the alpha-carbon of the propan-1-amine side chain significantly influences their molecular recognition by receptors. This stereoselectivity arises from the three-dimensional nature of receptor binding pockets, which are themselves chiral, being composed of L-amino acids. The differential fit of enantiomers into these binding sites leads to variations in binding affinity and functional activity.

Research into structurally related psychoactive amphetamine derivatives, which share the core 1-phenylpropan-2-amine scaffold, has provided significant insights into the role of stereochemistry in molecular recognition, particularly at serotonin receptors. The orientation of the α-methyl group is a key factor in determining the potency and nature of the interaction with the receptor.

For many substituted 2,5-dimethoxyamphetamine (B1679032) derivatives, it has been observed that the (R)-enantiomer is the more potent stereoisomer at the 5-HT2A serotonin receptor. nih.govwikipedia.org This preference indicates that the binding pocket of the 5-HT2A receptor can more favorably accommodate the specific three-dimensional arrangement of the (R)-isomer. It is hypothesized that this preferential binding is due to a more optimal interaction of the substituents on the chiral center with specific amino acid residues within the receptor's binding site.

In contrast, the stereochemical preference can be inverted for other biological targets. For instance, at serotonin uptake sites, the S(+) isomer of methylenedioxyamphetamine derivatives has been shown to be more potent. nih.gov This highlights that the stereochemical requirements are specific to the particular protein target, and a change in the target's topology can lead to a reversal of enantiomeric preference.

The significance of the α-methyl group's stereochemistry is further underscored by the fact that its removal can drastically alter a compound's pharmacological profile. For example, the omission of the α-methyl group in 2,5-dimethoxy-4-bromoamphetamine (DOB) to form 2C-B results in a compound with a lower affinity for the 5-HT2A receptor. wikipedia.org

The following table summarizes the stereoselective binding affinities for selected amphetamine analogs at the 5-HT2A receptor, illustrating the profound impact of chirality on molecular recognition.

CompoundEnantiomer5-HT2A Receptor Affinity (Ki, nM)
2,5-Dimethoxy-4-bromoamphetamine (DOB) R-(-)-DOBHigher Affinity
S-(+)-DOBLower Affinity
2,5-Dimethoxy-4-iodoamphetamine (DOI) R-(-)-DOIMore Active Stereoisomer

The differential activity between enantiomers is a fundamental concept in pharmacology and medicinal chemistry. The precise orientation of the α-methyl group and the amine function in relation to the aromatic ring in compounds like this compound is crucial for establishing the key interactions—such as hydrogen bonds, ionic bonds, and van der Waals forces—that govern binding to a receptor. The (S)-configuration will present a different spatial arrangement of these functional groups compared to the (R)-configuration, leading to a distinct pattern of molecular recognition and, consequently, a different biological response.

An extensive search for scientific literature detailing the in vitro metabolic pathways and enzymatic transformations of the specific chemical compound this compound did not yield any dedicated research findings. As a result, a detailed article that strictly adheres to the requested outline focusing solely on this compound cannot be generated at this time.

The provided outline requires in-depth, scientifically accurate information regarding the Phase I and Phase II metabolites, as well as the specific enzymatic reaction mechanisms involving Cytochrome P450, Monoamine Oxidase, and other xenobiotic biotransformation enzymes for "this compound". This level of detail is contingent upon the availability of published in vitro studies using recombinant enzymes and microsomes for this particular compound.

General principles of drug metabolism suggest that a compound with its structure would likely undergo Phase I reactions such as hydroxylation, deamination, or oxidation, catalyzed by Cytochrome P450 enzymes, followed by Phase II conjugation reactions to increase its water solubility for excretion. However, without specific experimental data from in vitro biotransformation studies on "this compound", any discussion of its metabolic fate would be speculative and would not meet the required standard of scientific accuracy for the requested article.

Further research and publication of in vitro metabolism studies are necessary to elucidate the specific metabolic pathways and enzymatic transformations of "this compound". Once such data becomes available, a comprehensive and accurate article based on the provided outline can be developed.

Elucidation of Metabolic Pathways and Enzymatic Transformations in Vitro Studies

Isotope-Labeling Studies for Metabolic Fate Determination

Isotope-labeling is a powerful technique used to trace the metabolic fate of a drug molecule. By replacing one or more atoms of the parent compound with their stable isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), researchers can readily distinguish the drug and its metabolites from endogenous molecules using mass spectrometry. nih.gov

In a hypothetical in vitro study designed to determine the metabolic fate of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine, a ¹³C-labeled version of the compound could be synthesized. For instance, labeling the two carbons on the propan-1-amine side chain would create a distinct isotopic signature. When this labeled compound is incubated with human liver microsomes, any resulting metabolites will also carry this ¹³C₂ signature, allowing for their unambiguous identification in complex biological matrices.

The primary metabolic reactions anticipated for compounds with a methylenedioxyphenyl group involve the opening of the dioxole ring, a process known as demethylenation. nih.govresearchgate.net This pathway is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C19. nih.govnih.gov The initial step leads to the formation of a catechol intermediate. This highly reactive catechol can then undergo further transformations.

Another expected metabolic pathway is the hydroxylation of the aromatic ring or the aliphatic side chain. The use of isotope labeling helps to confirm these pathways by tracking the isotopic label through the various transformation products. For example, the detection of a ¹³C₂-labeled catechol metabolite would confirm the demethylenation pathway.

Table 1: Hypothetical Metabolites of ¹³C₂-(2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine Identified in Isotope-Labeling Studies

Metabolite IDProposed StructureMetabolic Pathway
M1¹³C₂-4-(2-aminopropyl)benzene-1,2-diolDemethylenation
M2¹³C₂-4-(2-aminopropyl)-2-hydroxy-1-methoxybenzeneDemethylenation followed by O-methylation
M3¹³C₂-2-(6-hydroxy-1,3-dioxaindan-5-yl)propan-1-amineAromatic Hydroxylation
M4¹³C₂-2-(1,3-dioxaindan-5-yl)propan-1-olDeamination followed by reduction

Comparative In Vitro Metabolism Across Enzyme Sources

The rate and pathway of drug metabolism can vary significantly between different species and even between different enzyme systems within the same species. Comparative in vitro studies are therefore crucial for extrapolating preclinical animal data to humans. core.ac.uk Such studies typically involve incubating the compound of interest with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse, dog) and comparing the resulting metabolite profiles.

For a compound like this compound, it is anticipated that the primary metabolic pathways would be qualitatively similar across species, given the conserved nature of major drug-metabolizing enzymes like the CYP450 superfamily. However, quantitative differences in the formation of specific metabolites are expected due to known variations in the expression and activity of CYP isoforms among species. core.ac.uk

For instance, CYP2D6, a key enzyme in the metabolism of many amphetamine-like substances, exhibits significant interspecies variability. researchgate.net In a comparative study, human liver microsomes (HLM) might show a higher rate of demethylenation compared to rat liver microsomes (RLM), reflecting the higher activity of CYP2D6 in humans for certain substrates.

The following table presents hypothetical data from a comparative in vitro metabolism study of this compound in human and rat liver microsomes. The results illustrate potential species-dependent differences in the formation of key metabolites.

Table 2: Comparative Metabolite Formation of this compound in Human and Rat Liver Microsomes

MetaboliteMetabolic Pathway% of Total Metabolites (Human Liver Microsomes)% of Total Metabolites (Rat Liver Microsomes)
4-(2-aminopropyl)benzene-1,2-diolDemethylenation65%45%
4-(2-aminopropyl)-2-hydroxy-1-methoxybenzeneDemethylenation & O-methylation20%35%
2-(6-hydroxy-1,3-dioxaindan-5-yl)propan-1-amineAromatic Hydroxylation10%15%
Other minor metabolitesVarious5%5%

These hypothetical findings suggest that while demethylenation is the major metabolic pathway in both species, the subsequent O-methylation of the resulting catechol is more prominent in rats. Such differences are critical for understanding potential species-specific pharmacological or toxicological effects.

Development of Research Probes and Advanced Chemical Tools from 2s 2 1,3 Dioxaindan 5 Yl Propan 1 Amine

Synthesis of Labeled Analogs for Mechanistic Studies (e.g., deuterium (B1214612), tritium (B154650), 14C)

Isotopically labeled analogs are indispensable for a variety of mechanistic studies, including metabolism, receptor binding assays, and in vivo imaging. The synthesis of such analogs of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine would involve incorporating stable (deuterium, ¹³C, ¹⁵N) or radioactive (tritium, ¹⁴C) isotopes.

Deuterium Labeling: Introducing deuterium can be a strategic approach to study metabolic pathways, as the heavier isotope can slow down metabolic processes at the site of labeling (the kinetic isotope effect). For a compound like this compound, deuterium could be incorporated at various positions. For example, deuterated reagents could be used in the synthesis of the propan-1-amine side chain.

Tritium and ¹⁴C Labeling: For quantitative studies such as receptor binding assays and autoradiography, radioactive isotopes like tritium (³H) or carbon-14 (B1195169) (¹⁴C) are often employed. The synthesis of a ¹⁴C-labeled analog could be achieved by using a ¹⁴C-labeled precursor in the synthetic route. For instance, a key building block of the 1,3-dioxaindan ring system could be synthesized using a ¹⁴C-labeled starting material. Tritiation can often be achieved by catalytic exchange with tritium gas or by reduction of a suitable precursor with a tritiated reducing agent.

A hypothetical labeling strategy is outlined in the table below:

IsotopeLabeling PositionPrecursor/ReagentApplication
Deuterium (²H)Propan-1-amine side chainDeuterated reducing agentsMetabolic stability studies
Tritium (³H)Aromatic ringTritium gas (catalytic exchange)Receptor binding assays
Carbon-14 (¹⁴C)Carbonyl of the dioxaindan ring¹⁴C-labeled phosgene (B1210022) or equivalentPharmacokinetic studies

Covalently Linked Probes for Target Identification (e.g., Photoaffinity Labels)

To identify the specific biological targets of this compound, covalently linked probes, such as photoaffinity labels, are invaluable tools. These probes are designed to bind to the target protein and then, upon photoactivation, form a covalent bond, allowing for subsequent isolation and identification of the protein.

A photoaffinity label derivative of this compound would typically incorporate a photoreactive group, such as an azido, diazirine, or benzophenone (B1666685) moiety. This group would be strategically placed on the molecule to minimize disruption of its binding to the target. The primary amine of the parent compound provides a convenient handle for attaching such a group, often via a linker to distance the photoreactive moiety from the core pharmacophore.

Photoreactive GroupAttachment PointActivation WavelengthCharacteristics
Azide (-N₃)Linked to the primary amine~254-300 nmGenerates a highly reactive nitrene
DiazirineLinked to the primary amine~350-380 nmGenerates a reactive carbene, often with fewer side reactions
BenzophenoneLinked to the primary amine~350-360 nmForms a reactive triplet state that can abstract a hydrogen atom

Immobilized Derivatives for Affinity Chromatography and Screening

Immobilizing this compound onto a solid support is a powerful technique for affinity chromatography, which can be used to isolate and purify its binding partners from complex biological mixtures. nih.govcytivalifesciences.combio-rad.com This method relies on the specific interaction between the immobilized ligand and its target protein. cytivalifesciences.com

The primary amine of this compound is an ideal functional group for covalent attachment to a variety of chromatography resins. thermofisher.com Commonly used solid supports include agarose (B213101) or sepharose beads that have been activated with functional groups like N-hydroxysuccinimide (NHS) esters or epoxy groups. nih.gov A spacer arm is often incorporated between the ligand and the matrix to improve the accessibility of the ligand for its target protein. nih.gov

Hypothetical Immobilization Protocol:

Activation of Support: An agarose-based resin is activated with a reagent like CNBr or an NHS-ester.

Coupling of Ligand: The primary amine of this compound is reacted with the activated support, forming a stable covalent bond.

Blocking of Unreacted Sites: Any remaining active sites on the resin are blocked to prevent non-specific binding.

Application: A cell lysate or other biological sample is passed over the affinity column. The target protein binds to the immobilized ligand, while other proteins pass through.

Elution: The bound protein is then eluted by changing the buffer conditions, such as pH, ionic strength, or by adding a competing ligand.

Support MatrixActivation ChemistrySpacer ArmApplication
Sepharose/AgaroseCNBr-activationNoneTarget protein isolation
NHS-activated SepharoseN-hydroxysuccinimide esterYes (e.g., hexamethylene)High-throughput screening
Epoxy-activated SepharoseEpoxide ring-openingYes (e.g., polyethylene (B3416737) glycol)Stable linkage for repeated use

Prodrug Strategies for Enhanced Chemical Delivery in Research Models

Prodrug strategies involve chemically modifying a compound to improve its pharmacokinetic or pharmacodynamic properties, with the modification being cleaved in vivo to release the active parent drug. nih.govnih.gov For a primary amine like this compound, several prodrug approaches could be envisioned to, for example, enhance its ability to cross the blood-brain barrier in research models. mdpi.com

One common strategy is to mask the polar primary amine with a lipophilic promoiety, which can be enzymatically or chemically cleaved. mdpi.com For instance, the amine could be converted into an amide, carbamate, or an N-Mannich base. The choice of promoiety would depend on the desired properties, such as the rate of cleavage and the target tissue.

Prodrug LinkagePromoiety ExampleCleavage MechanismPotential Advantage
AmideAmino acid (e.g., L-valine)AmidasesPotential for active transport
CarbamateAcyloxyalkylEsterasesTunable cleavage rates
N-Mannich BaseN-acyloxymethylSpontaneous hydrolysis and esterasespH-sensitive release

These strategies, while standard in medicinal chemistry, would require empirical validation to determine their effectiveness for this compound in specific research contexts.

Future Directions and Emerging Research Avenues for 2s 2 1,3 Dioxaindan 5 Yl Propan 1 Amine Chemistry

Novel Catalytic Strategies for Stereoselective Synthesis

Biocatalysis: Enzymatic methods are becoming increasingly attractive alternatives to traditional chemical routes due to their high selectivity and operation under mild, environmentally benign conditions. nih.govworldpharmatoday.com

Engineered Transaminases: Amine transaminases (ATAs) are powerful tools for asymmetric amine synthesis. acs.org Future work could involve the protein engineering of ATAs, through techniques like directed evolution and computational redesign, to create enzyme variants with enhanced activity and stereoselectivity specifically for the prochiral ketone precursor of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine. nih.gov The goal would be to achieve conversions nearing 99% with enantiomeric excess (ee) greater than 99.5%. nih.govuva.nl

Amine Dehydrogenases (AmDHs): Another promising enzymatic route is reductive amination catalyzed by engineered amine dehydrogenases. nih.govacs.org Research could focus on developing AmDHs that efficiently convert the corresponding ketone using ammonia (B1221849) as the amine donor, which is a highly atom-economical approach. rsc.org

Transition Metal Catalysis: Asymmetric hydrogenation of imines, catalyzed by transition metal complexes with chiral ligands, remains a cornerstone of chiral amine synthesis. nih.govacs.org

Novel Chiral Ligands: The design and synthesis of new, more efficient chiral phosphorus ligands or N-heterocyclic carbenes could lead to catalysts that provide higher turnover numbers and enantioselectivities for the synthesis of the target amine. acs.org

Earth-Abundant Metal Catalysts: To improve sustainability, research is shifting towards replacing precious metal catalysts (like rhodium and iridium) with more abundant and less toxic metals, such as nickel, which have shown promise in the asymmetric hydrogenation of N-aryl imino esters. acs.org

Table 1: Comparison of Emerging Catalytic Strategies for this compound Synthesis

Strategy Catalyst Type Potential Advantages Research Focus
Biocatalysis Engineered Transaminases (ATAs), Amine Dehydrogenases (AmDHs) High stereoselectivity (>99% ee), mild reaction conditions (aqueous media, room temp), reduced environmental impact. nih.govworldpharmatoday.com Protein engineering for substrate specificity, improving enzyme stability and reusability, developing cofactor regeneration systems. nih.govuva.nl
Transition Metal Catalysis Metal complexes with novel chiral ligands (e.g., P-stereogenic phosphines). acs.org High efficiency, broad substrate scope, applicability to large-scale industrial synthesis. nih.gov Development of catalysts based on earth-abundant metals, design of modular ligands for fine-tuning selectivity. acs.org
Organocatalysis Small organic molecules. Metal-free, avoiding product contamination; often robust and easy to handle. acs.org Discovery of new catalytic modes, expanding the scope of amine precursors.

Integration of Artificial Intelligence and Machine Learning in QSAR and Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.comarxiv.org For derivatives of this compound, these computational tools offer a pathway to rapidly explore vast chemical space and predict biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling uses ML algorithms to establish a mathematical correlation between the chemical structures of compounds and their biological activities. nih.govunc.edu

Predictive Modeling: By training ML models—such as random forests, support vector machines (SVM), or deep neural networks (DNNs)—on a dataset of known active and inactive derivatives, researchers can develop robust QSAR models. mdpi.comnih.govtoxicology.org These models can then predict the activity of novel, unsynthesized analogs of this compound, prioritizing the most promising candidates for synthesis and testing. nih.gov

Generative Models: Advanced deep learning techniques, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can be employed for de novo drug design. arxiv.orgresearchgate.net These models can generate novel molecular structures that are optimized for predicted binding affinity to a specific biological target while simultaneously satisfying other desired physicochemical properties. researchgate.net This approach could be used to design new ligands based on the this compound scaffold.

Table 2: Application of AI/ML Models in Drug Design for this compound Derivatives

AI/ML Technique Application Objective
Support Vector Machine (SVM) QSAR Classification Differentiate between active and inactive compounds based on molecular descriptors. mdpi.com
Random Forest (RF) QSAR Regression Predict the potency (e.g., IC50) of new derivatives. toxicology.org
Deep Neural Networks (DNNs) QSAR, Virtual Screening Model complex, non-linear structure-activity relationships and screen large virtual libraries. mdpi.comunc.edu
Generative Adversarial Networks (GANs) De Novo Drug Design Generate novel molecules with optimized properties for a specific biological target. arxiv.org

Exploration of Supramolecular Interactions and Self-Assembly Properties

The study of non-covalent interactions is crucial for understanding how molecules recognize each other and organize into larger, functional structures. The this compound molecule possesses several features conducive to supramolecular interactions, including a primary amine group capable of hydrogen bonding and an aromatic ring system that can participate in π-π stacking.

Future research could focus on the following areas:

Crystal Engineering: A systematic study of the crystal structures of the amine and its derivatives could reveal preferred hydrogen bonding motifs and packing arrangements. This understanding is fundamental for controlling the solid-state properties of pharmaceutical materials, such as solubility and stability.

Host-Guest Chemistry: Investigating the ability of this chiral amine to form inclusion complexes with host molecules like cyclodextrins or calixarenes could lead to new formulations with improved properties.

Self-Assembly: Exploring the conditions under which derivatives of this compound might self-assemble into ordered nanostructures (e.g., gels, fibers, or vesicles) could open up applications in materials science and drug delivery. The chirality of the molecule could direct the formation of helical or other complex supramolecular structures.

Advanced In Vitro Microfluidic and High-Throughput Screening Platform Development

High-throughput screening (HTS) and microfluidics are transformative technologies for accelerating chemical and biological research. acs.orgvipergen.com Developing advanced screening platforms tailored for this compound could significantly expedite both the optimization of its synthesis and the discovery of new applications for its derivatives.

Reaction Optimization: Microfluidic reactors allow for the rapid screening of a wide range of reaction variables (e.g., catalyst, solvent, temperature, and concentration) using minimal amounts of reagents. acs.org This technology could be employed to quickly identify the optimal conditions for the stereoselective synthesis of the target amine, accelerating the development of more efficient catalytic systems. unchainedlabs.com

Biocatalyst Screening: HTS platforms are essential for screening large libraries of engineered enzymes. nih.gov A droplet-based microfluidic system combined with fluorescence-activated cell sorting (FACS) could be used to screen millions of enzyme variants to discover novel biocatalysts for the amine's synthesis with superior activity and selectivity. nih.gov

Biological Activity Screening: HTS is a cornerstone of early-stage drug discovery, enabling the testing of hundreds of thousands of compounds against a biological target. vipergen.comnih.gov Derivatives of this compound could be screened using various HTS assay formats (e.g., fluorescence intensity, FRET, or AlphaScreen) to identify hits for specific therapeutic targets. enamine.net A novel screening protocol using a combination of a fluorescent indicator displacement assay and circular dichroism could be adapted to determine concentration and enantiomeric excess in a high-throughput manner. nih.gov

Green Chemistry Approaches in Synthetic Route Development

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov Applying these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes.

Future research will likely emphasize several key green chemistry strategies:

Biocatalysis in Whole-Cell Systems: Using whole microbial cells (e.g., E. coli) engineered to express the necessary enzymes (like ATAs or AmDHs) can circumvent the need for costly enzyme purification and cofactor addition. uva.nlacs.org This approach represents a highly sustainable method for chiral amine production. acs.org

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous solvents. Research into replacing these with greener alternatives, such as water, bio-based solvents, or even performing reactions under solvent-free conditions, will be a priority. semanticscholar.orgmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. worldpharmatoday.com Catalytic routes, particularly reductive amination with ammonia, are highly atom-economical compared to classical methods that may involve stoichiometric reagents or protecting groups.

Process Intensification: The use of technologies like flow chemistry not only allows for better control over reaction parameters but can also lead to higher yields, reduced waste, and safer processes compared to traditional batch manufacturing. worldpharmatoday.com

Table 3: Green Chemistry Metrics for Evaluating Synthetic Routes

Metric Description Goal for Future Syntheses
Atom Economy (Molecular weight of product / Sum of molecular weights of all reactants) x 100% Maximize incorporation of reactant atoms into the final product.
Process Mass Intensity (PMI) Total mass in a process / Mass of product Minimize waste by reducing the mass of solvents, reagents, and process aids. nih.gov
E-Factor Total waste (kg) / Product (kg) Lower the amount of waste generated per unit of product.
Solvent Selection Use of environmentally benign solvents. Prioritize water, supercritical fluids, or bio-based solvents; avoid hazardous solvents. mdpi.com

Q & A

Q. What are the optimal synthetic routes for (2S)-2-(1,3-dioxaindan-5-yl)propan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the 1,3-dioxaindan ring via cyclization of precursors (e.g., diols or ketones) under acidic or basic conditions, and (2) introduction of the propan-1-amine group through reductive amination or nucleophilic substitution. For example, cyclization using HCl/EtOH at reflux can yield the dioxaindan core, while sodium cyanoborohydride may be employed for stereoselective amination. Reaction temperature and solvent polarity critically impact enantiomeric purity; polar aprotic solvents like DMF enhance stereochemical control .

Q. How is the stereochemistry of this compound characterized and validated?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) is standard for resolving enantiomers. Polarimetry and circular dichroism (CD) confirm absolute configuration by comparing experimental optical rotation ([α]D) and CD spectra to computational models (e.g., DFT calculations). X-ray crystallography of derivatives (e.g., salts with tartaric acid) provides definitive structural validation .

Q. What common functional group transformations are feasible for this compound?

  • Methodological Answer : The primary amine group undergoes acylation (e.g., acetic anhydride), sulfonylation (e.g., tosyl chloride), or Schiff base formation with aldehydes. The 1,3-dioxolane ring is acid-sensitive; hydrolysis with HCl/MeOH yields catechol derivatives. Reductive alkylation using formaldehyde and NaBH4 introduces methyl groups to the amine .

Advanced Research Questions

Q. How can enantiomeric purity (>99% ee) be ensured during large-scale synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) during the amination step. Continuous flow chemistry improves reproducibility by maintaining precise temperature and mixing ratios. Post-synthesis purification via simulated moving bed (SMB) chromatography achieves high ee .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, co-solvents) or impurities in test compounds. Validate purity via LC-MS and NMR before bioassays. Use isogenic cell lines to control for genetic variability. For receptor-binding studies, employ radioligand displacement assays (e.g., [³H]serotonin for 5-HT receptors) with standardized buffers .

Q. What molecular targets or pathways are implicated in the compound’s biological activity?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts affinity for monoamine transporters (SERT, NET) due to structural similarity to SSRIs. In vitro studies suggest inhibition of MAO-A (IC₅₀ ~50 nM) via competitive binding to the FAD cofactor site. Validate using knock-out models (e.g., MAO-A⁻/⁻ mice) and metabolomics to track amine metabolite levels .

Q. How do structural modifications to the 1,3-dioxaindan ring affect pharmacological properties?

  • Methodological Answer : Substituents at the 5-position (e.g., halogens, methyl groups) modulate lipophilicity (logP) and blood-brain barrier penetration. Replace the dioxolane ring with a dioxane (six-membered) to enhance metabolic stability. SAR studies show that 5-fluoro substitution increases 5-HT2A receptor binding by 3-fold compared to unsubstituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.